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Compound of Interest

Compound Name: 1-Indanone, 2-diazo-

Cat. No.: B157840

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic
compounds starting from 2-diazo-1-indanone. This versatile building block, through rhodium(ll)-
catalyzed and photocatalytic reactions, offers access to a diverse range of molecular
architectures relevant to medicinal chemistry and materials science.

Synthesis of the Starting Material: 2-Diazo-1-
indanone

The synthesis of 2-diazo-1-indanone is a crucial first step and is typically achieved via a diazo
transfer reaction from 1-indanone.

Experimental Protocol: Diazo Transfer Reaction

This protocol is adapted from the procedure described by Rosenfeld, Shankar, and Shechter in
the Journal of Organic Chemistry (1988).

Materials:
e 1-Indanone

e p-Toluenesulfonyl azide (Tosyl azide)
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Triethylamine (Et3N)

Acetonitrile (CH3CN)

Diethyl ether

Silica gel for column chromatography

Procedure:

To a solution of 1-indanone (1.0 eq) in acetonitrile, add triethylamine (1.1 eq).
e Cool the mixture to 0 °C in an ice bath.

o Slowly add a solution of p-toluenesulfonyl azide (1.05 eq) in acetonitrile to the stirred
mixture.

 Allow the reaction to warm to room temperature and stir for 24 hours.
e Monitor the reaction by Thin Layer Chromatography (TLC) until the 1-indanone is consumed.
* Remove the solvent under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel, eluting with a mixture
of hexane and ethyl acetate to afford 2-diazo-1-indanone as a yellow solid.

Rhodium(ll)-Catalyzed Synthesis of Heterocycles

Rhodium(ll) acetate dimer [Rh2(OAc)4] is a highly effective catalyst for the decomposition of 2-
diazo-1-indanone, leading to the formation of a rhodium carbene intermediate. This reactive
species can then undergo a variety of transformations to yield different heterocyclic scaffolds.

Cyclopropanation: Synthesis of Spiro[cyclopropane-
1,2'-[2H]inden]-1'(3'H)-ones

The reaction of the rhodium carbene with alkenes provides a direct route to
spirocyclopropanes.
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Experimental Protocol: Cyclopropanation of Styrene

Materials:

2-Diazo-1-indanone

Styrene

Rhodium(ll) acetate dimer [Rh2(OAc)4]

Dichloromethane (CH2CI2)

Procedure:

e To a solution of styrene (10 eq) in dichloromethane, add a catalytic amount of rhodium(ll)
acetate dimer (0.01 eq).

o Heat the mixture to reflux.

o Slowly add a solution of 2-diazo-1-indanone (1.0 eq) in dichloromethane to the refluxing
mixture over a period of 1 hour using a syringe pump.

 After the addition is complete, continue to reflux the mixture for an additional 2 hours.

e Cool the reaction to room temperature and remove the solvent under reduced pressure.

 Purify the residue by column chromatography on silica gel to yield the spiro[cyclopropane-
1,2'-[2H]inden]-1'(3'H)-one.

Quantitative Data:
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Alkene Product Yield (%) Reference
2-
Phenylspiro[cyclopro

Styrene Yispirolcycloprop 78 [1]
ane-1,2'-

[2H]inden]-1'(3'H)-one

Spiro[bicyclo[4.1.0]he
Cyclohexene ptane-7,2'- 65 [1]
[2H]indan]-1'-one

Reaction with Alkynes: Synthesis of 4H-Indeno[1,2-
b]furan-4-ones

The rhodium carbene intermediate can also react with alkynes to produce fused furan

derivatives.
Experimental Protocol: Reaction with Diphenylacetylene
Materials:

2-Diazo-1-indanone

Diphenylacetylene

Rhodium(Il) acetate dimer [Rh2(OAc)4]

Benzene

Procedure:

 In a round-bottom flask, dissolve diphenylacetylene (2.0 eq) and a catalytic amount of
rhodium(ll) acetate dimer (0.01 eq) in benzene.

o Heat the solution to reflux.

¢ Add a solution of 2-diazo-1-indanone (1.0 eq) in benzene dropwise to the refluxing mixture.
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» Continue refluxing for 3 hours after the addition is complete.
e Cool the reaction mixture and evaporate the solvent.
» Purify the product by chromatography on silica gel.

Quantitative Data:

Alkyne Product Yield (%) Reference

2,3-Diphenyl-4H-
Diphenylacetylene indeno[1,2-bJfuran-4- 85 [1]
one

C-H Insertion: Synthesis of 2-Substituted-1-indanones

In the absence of a more reactive substrate, the rhodium carbene can undergo insertion into C-
H bonds.

Experimental Protocol: C-H Insertion into Cyclohexane
Materials:

» 2-Diazo-1-indanone

e Cyclohexane

¢ Rhodium(ll) acetate dimer [Rh2(OAc)4]

Procedure:

Dissolve 2-diazo-1-indanone (1.0 eq) in an excess of cyclohexane.

Add a catalytic amount of rhodium(ll) acetate dimer (0.01 eq).

Heat the mixture to reflux for 4 hours.

Cool the reaction mixture and remove the excess cyclohexane under reduced pressure.
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» Purify the residue by column chromatography to obtain 2-cyclohexyl-1-indanone.

Quantitative Data:

Substrate Product Yield (%) Reference
2-Cyclohexyl-1-

Cyclohexane ) 53 [1]
indanone

Benzene 2-Phenyl-1-indanone 45 [1]

Photocatalytic Radical Cascade Cyclization

Visible-light photocatalysis offers an alternative, milder approach to the synthesis of indanone
derivatives from diazo compounds.

Experimental Protocol: Synthesis of a Substituted Indanone
This protocol is based on the work of Xuan and coworkers, published in Organic Letters (2024).
Materials:

o 2-Allylbenzaldehyde

Ethyl diazoacetate

Ru(bpy)3CI2:6H20

N,N-Dimethylaniline (Me2NPh)

Methanol (MeOH)

Water (H20)
Procedure:

 In a reaction tube, combine 2-allylbenzaldehyde (1.0 eq), ethyl diazoacetate (3.0 eq),
Ru(bpy)3CI2:6H20 (2.0 mol %), and N,N-dimethylaniline (1.0 eq).
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e Add a 5:1 mixture of MeOH/H20 as the solvent.

o Seal the tube and irradiate with blue LEDs (24 W) at room temperature for 3 hours, with
stirring.

» After the reaction is complete (monitored by TLC), quench the reaction and extract the
product with an organic solvent.

» Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data:

Diazo
Aldehyde Product Yield (%) Reference
Compound
) Ethyl 2-(1-oxo-
Ethyl 2,3-dihydro-1H-
Allylbenzaldehyd ) ) 77
diazoacetate inden-2-
e
yl)acetate
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Caption: General overview of rhodium-catalyzed heterocycle synthesis.
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Caption: A typical experimental workflow for heterocycle synthesis.
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Caption: Simplified rhodium-catalyzed reaction pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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